1-(2-Fluorobenzyl)-1H-benzoimidazol-2-ylamine
Description
Significance of Benzimidazole (B57391) Scaffolds in Medicinal Chemistry and Chemical Biology Research
This structural adaptability has enabled the development of benzimidazole derivatives with a vast spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, antidiabetic, and antihypertensive properties. organic-chemistry.orgnih.govresearchgate.net Researchers continuously explore this scaffold to design novel therapeutic agents by modifying its structure at various positions, leading to new derivatives with enhanced potency and selectivity. nih.govnih.gov
Overview of Heterocyclic Compounds in Contemporary Academic Investigations
Heterocyclic compounds are a cornerstone of organic chemistry and are indispensable in academic and industrial research. researchgate.net These cyclic molecules, which incorporate at least one atom other than carbon within their ring structure (such as nitrogen, oxygen, or sulfur), form the structural basis for a vast number of natural products, including vitamins, hormones, and alkaloids, as well as a majority of synthetic drugs. researchgate.netnih.gov
In contemporary academic investigations, heterocycles are fundamental building blocks in the synthesis of new materials and functional molecules. researchgate.net Their diverse structures and electronic properties make them ideal candidates for developing novel drugs, agrochemicals, and catalysts. nih.govconnectjournals.com The study of heterocyclic chemistry continues to be a vibrant area of research, with ongoing efforts to develop more efficient and environmentally friendly synthetic methods and to explore the full potential of these compounds in various scientific disciplines. benthamdirect.comresearchgate.net
Contextualization of 1-(2-Fluorobenzyl)-1H-benzoimidazol-2-ylamine within Current Research Paradigms
While specific, dedicated research on this compound is not extensively documented in publicly available literature, its structure places it firmly within active areas of academic investigation. The molecule combines three key features that are subjects of intense study: the 2-aminobenzimidazole (B67599) core, a benzyl (B1604629) group at the N1 position, and a fluorine substituent on the benzyl ring.
The 2-aminobenzimidazole moiety is a well-established pharmacophore. researchgate.net Its presence is a strong indicator that the compound is likely being investigated for biological activity. Research on N-substituted 2-aminobenzimidazoles is a fertile ground for discovering new therapeutic agents. organic-chemistry.org
The N-benzylation of benzimidazoles is a common strategy to enhance biological activity. Studies on various N-benzyl-1H-benzimidazol-2-amine derivatives have revealed potent antileishmanial activity, suggesting that this class of compounds holds promise for treating parasitic diseases. mdpi.com The benzyl group can influence the molecule's lipophilicity and steric profile, affecting how it interacts with biological targets.
Furthermore, the incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry. The fluorine atom can significantly alter a molecule's metabolic stability, binding affinity, and bioavailability. Research on fluorinated benzimidazole derivatives has demonstrated that the position of the fluorine atom can have a marked impact on antimicrobial and antifungal activities. acgpubs.org For instance, studies on 2-(fluorobenzyl)-1H-benzimidazole derivatives have highlighted their potential as antibacterial agents. researchgate.net Given these established research trends, this compound is a logical target for synthesis and evaluation in antimicrobial, anticancer, and antiparasitic research programs. nih.govrsc.org
Physicochemical and Inferred Biological Profile
Due to the absence of specific experimental data in the literature for this compound, a detailed table of experimental findings cannot be provided. However, its basic physicochemical properties can be calculated, and its likely areas of research interest can be inferred from structurally analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂FN₃ |
| Molecular Weight | 241.27 g/mol |
| IUPAC Name | 1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-amine |
| LogP (Calculated) | Approx. 2.5-3.0 |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 3 (2 ring nitrogens, 1 fluorine) |
Table 2: Potential Areas of Academic Research and Biological Investigation
| Research Area | Rationale Based on Structural Analogues |
| Antimicrobial Activity | Fluorobenzyl-substituted benzimidazoles have shown notable antibacterial and antifungal properties. acgpubs.orgresearchgate.net |
| Anticancer Activity | The 2-aminobenzimidazole scaffold is a component of numerous compounds investigated for their cytotoxic effects against various cancer cell lines. nih.govrsc.org |
| Antiparasitic Activity | N-benzyl-1H-benzimidazol-2-amine derivatives have been identified as potent agents against Leishmania species. mdpi.com |
| Kinase Inhibition | The benzimidazole core is a frequent motif in the design of kinase inhibitors, which are crucial in cancer therapy. |
| Chemical Probe Development | As a novel derivative, it could be used to probe the structure-activity relationships of specific biological targets. |
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3/c15-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJYMIFKYKVCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 1 2 Fluorobenzyl 1h Benzoimidazol 2 Ylamine and Analogues
Established Synthetic Routes to Benzimidazole-2-ylamines
Traditional methods for constructing the benzimidazole (B57391) nucleus have been well-established for decades, providing reliable pathways to the core structure required for synthesizing the target compound.
Condensation Reactions in Benzimidazole Core Formation
The most fundamental and widely employed method for synthesizing the benzimidazole ring is the Phillips-Ladenburg reaction, which involves the condensation of ortho-phenylenediamines (o-phenylenediamines) with carboxylic acids or their derivatives (such as nitriles, imidates, or orthoesters). semanticscholar.orgconnectjournals.com This reaction typically requires acidic conditions and often elevated temperatures to facilitate the cyclization and dehydration process. connectjournals.com
A common route to the precursor, 2-aminobenzimidazole (B67599), involves the reaction of o-phenylenediamine (B120857) with cyanogen (B1215507) bromide. An alternative and widely used approach is the cyclodesulfurization of a pre-formed thiourea, which is synthesized from o-phenylenediamine and an isothiocyanate. symbiosisonlinepublishing.com Various desulfurizing agents can be employed for this ring-closure step. symbiosisonlinepublishing.com Another straightforward approach involves the direct condensation of o-phenylenediamines with aldehydes under oxidative conditions, which is popular due to the wide availability of substituted aldehydes. iosrjournals.org
Strategies for N-Alkylation with Fluorobenzyl Moieties
Once the 1H-benzoimidazol-2-ylamine core is formed, the final step in synthesizing the title compound is the attachment of the 2-fluorobenzyl group to one of the nitrogen atoms of the imidazole (B134444) ring. This is achieved through an N-alkylation reaction.
The reaction typically involves treating the 1H-benzoimidazol-2-ylamine with a 2-fluorobenzyl halide, such as 2-fluorobenzyl bromide or 2-fluorobenzyl chloride, in the presence of a base. connectjournals.comnih.gov Common bases used for this transformation include potassium carbonate, sodium hydride, or various organic amines. nih.govnih.gov The choice of solvent is crucial and often includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) to facilitate the reaction. nih.govlookchem.com The biological properties of the resulting benzimidazole system can be significantly influenced by the substituent at the N-1 position. acs.org It is important to note that alkylation can potentially occur at either the N-1 or N-3 position, leading to a mixture of regioisomers, although reaction conditions can often be optimized to favor one product.
Advanced Synthetic Approaches
To overcome the limitations of traditional methods, such as long reaction times, harsh conditions, and environmental concerns, modern synthetic methodologies have been developed and applied to the synthesis of benzimidazole derivatives. tandfonline.com
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. eurekaselect.comrjptonline.org In the context of benzimidazole synthesis, microwave irradiation significantly reduces reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. benthamdirect.commdpi.com This technique has been successfully applied to both the initial condensation step for ring formation and the subsequent N-alkylation. derpharmachemica.com The efficiency of microwave-assisted synthesis stems from the rapid and uniform heating of the reaction mixture, which can minimize the formation of side products. tandfonline.com This catalyst-free, high-yielding, and rapid methodology represents a significant advancement in producing benzimidazole derivatives. benthamdirect.com
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Several hours | 5–15 minutes | benthamdirect.commdpi.com |
| Yield | Moderate to good (e.g., 61%) | Excellent (up to 99%) | mdpi.com |
| Conditions | Often requires harsh acids/catalysts, prolonged heating | Often catalyst-free, mild conditions | tandfonline.combenthamdirect.com |
| Energy Efficiency | Lower | Higher | ijarsct.co.in |
Flow Chemistry Applications in Benzimidazole Synthesis
Continuous flow chemistry offers a transformative approach to the synthesis of organic molecules, including benzimidazoles. In a flow system, reagents are pumped through a reactor where they mix and react. This technology provides superior control over reaction parameters such as temperature, pressure, and residence time. For benzimidazole synthesis, flow chemistry offers enhanced heat and mass transfer, improved safety (especially when handling hazardous reagents or intermediates), and straightforward scalability from lab to industrial production. nih.gov The use of heterogeneous catalysts packed into the flow reactor allows for easy separation of the catalyst from the product stream and enables catalyst recycling, further improving the process efficiency. This method has been successfully used to generate kilogram quantities of benzimidazole intermediates, demonstrating a significant increase in space-time yield compared to traditional batch processing. acs.org
Green Chemistry Principles in Benzimidazole Synthesis
The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. chemmethod.com These principles are increasingly being applied to benzimidazole synthesis to create more environmentally benign and sustainable methods. ijarsct.co.injrtdd.com
Key green approaches include:
Use of Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. chemmethod.com
Solvent-Free Reactions: Performing reactions under solvent-free conditions, often facilitated by microwave irradiation or by grinding the reactants together, which reduces waste and environmental impact. eprajournals.com
Green Catalysts: Employing eco-friendly and reusable catalysts, such as natural catalysts derived from plant extracts (e.g., lemon juice or papaya bark ash) or solid acid catalysts that can be easily recovered and reused. jrtdd.com
These green methodologies are not only cost-effective and energy-efficient but also contribute to a more sustainable chemical industry by reducing pollution at its source. ijarsct.co.ineprajournals.com
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for refining the pharmacological profile of lead compounds. For 2-aminobenzimidazole analogues, derivatization is typically focused on three key positions to modulate properties such as potency, selectivity, and pharmacokinetic parameters.
The N-1 position of the benzimidazole ring is a common site for modification, as the substituent can significantly influence the molecule's spatial orientation and binding interactions. nih.gov The introduction of various alkyl or aryl groups at this position is a primary strategy for exploring SAR. nih.govresearchgate.net
A prevalent synthetic route for achieving N-1 substitution involves the alkylation of a 2-aminobenzimidazole precursor. This reaction is typically carried out by treating the N-H of the benzimidazole ring with an appropriate alkyl or benzyl (B1604629) halide in the presence of a base. lookchem.comresearchgate.net Common bases used for this purpose include potassium carbonate (K2CO3) or sodium hydroxide (B78521) (NaOH) in a suitable polar solvent like dimethylformamide (DMF) or ethanol. lookchem.comresearchgate.net This method allows for the introduction of a wide array of substituents, including the 2-fluorobenzyl group, as well as other substituted benzyl, alkyl, and heterocyclic moieties. researchgate.netnih.gov The choice of substituent can profoundly impact biological activity; for instance, the presence of an N-1 benzyl group has been shown to enhance the anti-inflammatory action of certain benzimidazole derivatives. nih.gov
| Precursor | Alkylating Agent | Base/Solvent | N-1 Substituent | Reference |
|---|---|---|---|---|
| 2-Aminobenzimidazole | Benzyl chloride | K2CO3 / DMF | Benzyl | researchgate.net |
| 2-Aminobenzimidazole | 4-Chlorobenzyl chloride | K2CO3 / DMF | 4-Chlorobenzyl | researchgate.net |
| 2-Aminobenzimidazole | Ethyl bromoacetate | NaH / DMF | -CH2COOEt (Ethyl acetoxy) | nih.gov |
| 5-Nitro-1H-benzimidazole | Epichlorohydrin | K2CO3 / DMF | Oxiranylmethyl |
The exocyclic 2-amino group is another key handle for chemical modification, offering a site for introducing diverse functional groups to probe interactions with biological targets. benthamdirect.com The lone pair of electrons on the nitrogen atom makes it nucleophilic and amenable to reactions with various electrophiles.
One of the most common derivatization strategies is the formation of Schiff bases (imines) through condensation with various aldehydes or ketones. nih.govderpharmachemica.com This reaction typically involves refluxing the 2-aminobenzimidazole with a selected aldehyde in a solvent like ethanol, sometimes with a catalytic amount of acid. nih.gov This straightforward synthesis allows for the introduction of a wide range of aromatic and heterocyclic rings, significantly altering the compound's steric and electronic properties. rjlbpcs.comconnectjournals.com
Another important modification involves the acylation or sulfonylation of the 2-amino group. Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a base leads to the formation of corresponding amides and sulfonamides. benthamdirect.com These modifications have been explored in the development of kinase inhibitors, where the resulting carbonyl or sulfonyl groups can form critical hydrogen bond interactions within the target's active site. nih.gov
| Reagent Type | Example Reagent | Resulting Functional Group | Reference |
|---|---|---|---|
| Aldehyde | Salicylaldehyde | Schiff Base (Imine) | |
| Aldehyde | 5-Methyl-thiophene-2-carboxaldehyde | Schiff Base (Imine) | rjlbpcs.com |
| Aldehyde | Substituted Indole-3-carbaldehydes | Schiff Base (Imine) | derpharmachemica.com |
| Sulfonyl Chloride | Isopropylsulfonyl chloride | Sulfonamide | nih.gov |
| Acyl Chloride | Aroyl / Heteroaroyl chlorides | Amide | nih.gov |
Modifying the N-1-benzyl substituent, such as the 2-fluorobenzyl group, is a refined strategy for fine-tuning biological activity. SAR studies often involve altering the position and nature of substituents on this aromatic ring. researchgate.net The placement of a fluorine atom at the ortho- (2-position), meta- (3-position), or para- (4-position) can have distinct effects on the molecule's conformation and electronic properties, thereby influencing binding affinity.
Research on analogous N-benzyl benzimidazole systems has shown that introducing different substituents onto the benzyl ring can modulate potency against various targets. researchgate.netijper.org For example, in a series of N-benzylbenzimidazole derivatives synthesized for antibacterial evaluation, the introduction of electron-withdrawing groups like chlorine (Cl) or trifluoromethyl (CF3) at different positions on the benzyl ring led to varied levels of activity against E. coli and S. aureus. researchgate.net Studies on other systems have noted that difluoro substitutions can lead to better inhibitory activity than monofluorinated analogues, highlighting the importance of the degree and pattern of fluorination. nih.gov These findings underscore that systematic modification of the N-1-benzyl moiety is a valuable tool for optimizing the pharmacological properties of this class of compounds.
| N-1 Benzyl Ring Substituent (R3) | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) | Reference |
|---|---|---|---|
| Unsubstituted Benzyl | 140 | 150 | researchgate.net |
| 4-Chlorobenzyl | 150 | 160 | researchgate.net |
| 2-Chlorobenzyl | 160 | 170 | researchgate.net |
| 4-(Trifluoromethyl)benzyl | 290 | 280 | researchgate.net |
*Data adapted from a study on related 2-benzylthiomethyl-1H-benzimidazole derivatives to illustrate the SAR principles of benzyl ring substitution. researchgate.net
Advanced Structural Characterization and Spectroscopic Analysis for Mechanistic Insights
Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.
The FTIR spectrum of "1-(2-Fluorobenzyl)-1H-benzoimidazol-2-ylamine" would be expected to show characteristic absorption bands corresponding to its various functional groups. researchgate.net The N-H stretching vibrations of the primary amine and the imidazole (B134444) ring typically appear in the region of 3100-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹. vscht.cz The C=N and C=C stretching vibrations of the benzimidazole (B57391) ring system give rise to absorptions in the 1400-1650 cm⁻¹ range. researchgate.net The C-F stretching vibration of the fluorobenzyl group would also produce a characteristic band.
Interactive Data Table: Expected FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine & Imidazole) | Stretching | 3100 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=N / C=C (Aromatic) | Stretching | 1400 - 1650 |
| C-N | Stretching | 1250 - 1350 |
| C-F | Stretching | 1000 - 1400 |
Raman spectroscopy complements FTIR by providing information on molecular vibrations. nih.gov It is particularly useful for studying symmetric vibrations and bonds within the aromatic rings of benzimidazole derivatives. researchgate.net The technique can be employed to confirm the presence of the benzimidazole and fluorobenzyl ring systems and to study any changes in the molecular structure upon interaction with other molecules or surfaces.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. nih.gov For "this compound," the molecular ion peak in the mass spectrum would confirm its elemental composition.
Under electron impact (EI) or other ionization methods, the molecule fragments in a predictable manner. nih.gov Common fragmentation pathways for benzimidazole derivatives often involve cleavage of the bond between the benzyl (B1604629) group and the benzimidazole nitrogen. researchgate.net The resulting fragments, such as the 2-fluorobenzyl cation and the 2-aminobenzimidazole (B67599) radical cation, would produce characteristic signals in the mass spectrum, further confirming the structure of the parent molecule. Analysis of these patterns provides a fingerprint that aids in the identification and structural elucidation of the compound. mdpi.com
High-Resolution Mass Spectrometry (HRMS)
Table 1: Theoretical Mass Data for this compound
| Ion Species | Theoretical m/z |
| [M+H]+ | 242.1088 |
| [M+Na]+ | 264.0907 |
| [M+K]+ | 280.0646 |
This data is calculated based on the molecular formula and has not been experimentally confirmed in the available literature.
This high-resolution data is instrumental in distinguishing the compound from other molecules with the same nominal mass, thereby providing a high degree of confidence in its identification.
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) provides valuable information about the structural connectivity of a molecule by analyzing the fragmentation patterns of a selected precursor ion. While a specific MS/MS spectrum for this compound was not found, a predictive fragmentation pathway can be proposed based on the known fragmentation of benzimidazole derivatives and related structures.
The most likely fragmentation pathways would involve the cleavage of the benzylic C-N bond and fragmentation of the benzimidazole ring system. Key predicted fragmentation events include:
Loss of the fluorobenzyl group: A primary fragmentation would likely be the cleavage of the bond between the benzimidazole nitrogen and the benzylic carbon, resulting in a prominent ion corresponding to the 2-fluorobenzyl cation (m/z 109.04) and a fragment representing the 2-aminobenzimidazole core.
Fragmentation of the benzimidazole ring: Subsequent fragmentation of the benzimidazole moiety could involve the loss of small neutral molecules such as HCN, leading to further characteristic fragment ions.
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of [C14H12FN3+H]+
| Predicted m/z | Predicted Fragment Structure / Loss |
| 242.1088 | [M+H]+ (Precursor Ion) |
| 134.0563 | [M+H - C7H6F]+ |
| 109.0400 | [C7H6F]+ (Fluorobenzyl cation) |
This table represents a prediction based on general fragmentation patterns of similar compounds and is not based on direct experimental data for the target molecule.
Understanding these fragmentation pathways is crucial for the structural confirmation of the compound and for the identification of its metabolites in biological studies.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, which are related to its conjugation system. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the benzimidazole and fluorobenzyl aromatic rings.
Table 3: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent (e.g., Ethanol)
| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |
| π → π | 240 - 260 | Benzimidazole and Fluorobenzyl rings |
| π → π | 280 - 300 | Benzimidazole ring |
This data is an estimation based on the UV-Vis spectrum of 2-aminobenzimidazole and general principles of substituent effects.
Analysis of the UV-Vis spectrum helps in understanding the extent of electronic conjugation and can be used to monitor reactions or binding interactions that perturb the electronic structure of the molecule.
X-ray Crystallography for Solid-State Structure and Supramolecular Assembly
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction of the Compound
Although a specific single-crystal X-ray structure of this compound has not been reported in the searched literature, the structural features can be inferred from the crystal structures of closely related benzimidazole derivatives. nih.gov For instance, the crystal structures of various 1-substituted benzimidazoles reveal that the benzimidazole core is typically planar. nih.gov
It is anticipated that in the solid state, the molecule would adopt a conformation where the fluorobenzyl group is oriented at a significant dihedral angle with respect to the plane of the benzimidazole ring. The crystal packing would likely be stabilized by a network of intermolecular interactions, including:
N-H···N hydrogen bonds: The amino group at the 2-position and the nitrogen atom at the 3-position of the imidazole ring are expected to participate in hydrogen bonding, potentially forming dimers or extended chains.
C-H···F and C-H···π interactions: Weak hydrogen bonds involving the fluorine atom and the aromatic π-systems are also plausible, further influencing the supramolecular assembly. nih.gov
Table 4: Predicted Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or P212121 (common for such molecules) |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |
This table presents a prediction based on the crystallographic data of analogous benzimidazole structures and is not experimentally determined for the title compound.
Co-Crystallization Studies with Biological Targets (if applicable)
There is no information available in the searched literature regarding co-crystallization studies of this compound with any biological targets. Such studies would be highly valuable for understanding the specific molecular interactions between this compound and its potential protein or nucleic acid binding partners, providing a structural basis for its mechanism of action. If a biological target were identified, co-crystallization would aim to elucidate the binding mode, identify key interacting residues, and guide the design of more potent and selective analogues.
Computational Chemistry and in Silico Investigations
Quantum Chemical Calculations (e.g., DFT, MESP) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to characterizing the intrinsic properties of a molecule. Techniques like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of benzimidazole (B57391) derivatives. researchgate.net
For instance, studies on related benzimidazole structures have utilized DFT and HF calculations to optimize the molecular geometry and analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MESP) mapping is another valuable tool. It illustrates the charge distribution across a molecule, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. This information is crucial for predicting how the molecule will interact with biological macromolecules, such as receptor binding sites or enzyme active sites, guiding the understanding of non-covalent interactions like hydrogen bonding.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely applied to benzimidazole derivatives to elucidate their binding modes and predict their affinity for various biological targets, including enzymes and receptors involved in cancer and microbial infections. scispace.comnih.govnih.gov Docking studies help rationalize the compound's mechanism of action at a molecular level.
For example, benzimidazole derivatives have been docked into the active sites of proteins like prostaglandin-endoperoxide synthase 2 (COX-2), dihydrofolate reductase, and various protein kinases to assess their potential as inhibitors. scispace.comnih.gov The results of these simulations are often expressed as a docking score, which estimates the binding free energy. researchgate.net
Docking simulations provide quantitative predictions of binding affinity, typically in kcal/mol, which helps in ranking potential drug candidates. researchgate.net Beyond a simple score, these simulations identify "interaction hotspots"—specific amino acid residues within the binding pocket that form crucial interactions with the ligand.
These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.
Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and protein residues.
Pi-Pi Stacking: Interactions between aromatic rings, such as the benzimidazole core and aromatic amino acid side chains (e.g., Phenylalanine, Tyrosine, Tryptophan).
Van der Waals Forces: General non-specific attractive or repulsive forces.
The table below summarizes typical findings from docking studies on benzimidazole derivatives with various protein targets.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Dihydrofolate Reductase (S. aureus) | 3SRW | - | Phe92, Leu20, Asp27 | Pi-Alkyl, Hydrogen Bond |
| VEGF Receptor 2 | 2QU5 | - | Cys919, Asp1046 | Hydrogen Bond |
| Histone Deacetylase 6 | 5EDU | - | His610, Phe680 | Pi-Pi Stacking |
| Prostaglandin-endoperoxide synthase 2 (COX-2) | 5IKR | - | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
Data is illustrative based on studies of various benzimidazole derivatives. scispace.comnih.gov
A ligand's conformation, or its three-dimensional shape, is critical for effective binding. During docking, the ligand is typically treated as flexible, allowing its rotatable bonds to adopt various conformations. The simulation then identifies the lowest energy conformation, known as the binding pose, within the protein's binding pocket. nih.gov Analysis of benzamidinium-based inhibitors, which share structural motifs with some benzimidazoles, shows that ligands can bind in either a planar or a twisted conformation, depending on the specific interactions within the active site. nih.gov The binding pocket itself can impose strain on the ligand, forcing it into a conformation that may be higher in energy than its preferred state in solution but is optimized for binding. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of atoms in the ligand-protein complex over time (typically nanoseconds), providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. nih.govnih.gov
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time compared to a reference structure. A stable, low RMSD for the ligand suggests it remains securely in the binding pocket. nih.govresearchgate.net
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. researchgate.net
Radius of Gyration (Rg): Measures the compactness of the protein, indicating if the binding of the ligand causes it to unfold or change shape significantly. researchgate.net
MD simulations can confirm the stability of interactions predicted by docking and reveal how water molecules or ions might mediate the binding. mdpi.comresearchgate.net Studies on benzimidazole derivatives have used MD simulations to validate docking results and confirm that the ligand forms a stable complex with its target enzyme throughout the simulation period. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing how variations in structural features (descriptors) affect activity, a predictive model can be developed. nih.gov These descriptors can be electronic (e.g., partial charges), hydrophobic (e.g., ClogP), steric (e.g., molar refractivity), or topological. nih.gov
For benzimidazole derivatives, 2D and 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been developed to understand the structural requirements for various biological activities, such as antimicrobial or kinase inhibitory effects. nih.govderpharmachemica.com
The development process involves:
Data Set Collection: Assembling a series of related compounds with experimentally measured biological activity (e.g., IC50 or MIC values). derpharmachemica.com
Descriptor Calculation: Calculating various physicochemical and structural descriptors for each molecule. nih.gov
Model Generation: Using statistical methods, such as multiple linear regression or partial least squares, to build an equation that correlates the descriptors with biological activity. derpharmachemica.com
Model Validation: Assessing the statistical significance and predictive power of the model using metrics like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and external validation on a test set of compounds. nih.govderpharmachemica.com
A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives and prioritizing synthetic efforts. researchgate.netnih.gov
| QSAR Model Type | Target Activity | Correlation Coefficient (r²) | Cross-validated Coefficient (q²) | Key Descriptors |
| CoMFA | JNK3 Inhibition | 0.931 | 0.795 | Steric and Electrostatic Fields |
| CoMSIA | JNK3 Inhibition | 0.937 | 0.700 | Steric, Electrostatic, Hydrophobic Fields |
| 2D-QSAR | Antibacterial | 0.983 | - | ClogP, LogS, Molar Refractivity |
| 3D-QSAR (CoMFA) | Acetylcholinesterase Inhibition | - | - | Steric and Electrostatic Fields |
Data compiled from various QSAR studies on benzimidazole derivatives. researchgate.netnih.govnih.gov
Identification of Key Pharmacophoric Features
In silico analysis of 1-(2-Fluorobenzyl)-1H-benzoimidazol-2-ylamine and related benzimidazole derivatives has identified several key pharmacophoric features that are considered crucial for their potential biological activity. A pharmacophore model outlines the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For this class of compounds, the primary features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups.
The benzimidazole core itself is a critical component of the pharmacophore. The amine group at the 2-position (-NH2) typically functions as a hydrogen bond donor , capable of forming crucial interactions with amino acid residues in a target protein's binding pocket. The nitrogen atoms within the imidazole (B134444) ring can act as hydrogen bond acceptors .
The aromatic nature of the benzimidazole scaffold and the attached 2-fluorobenzyl group contribute significantly to the molecule's ability to engage in aromatic (π-π) and hydrophobic interactions . The 2-fluorobenzyl moiety, in particular, introduces a distinct hydrophobic region. The fluorine atom can also modulate the electronic properties of the benzyl (B1604629) ring and may participate in specific interactions.
Based on computational studies of various benzimidazole derivatives, a generalized pharmacophore model can be proposed. For instance, studies on other benzimidazole series have highlighted the importance of hydrophobic features and aromatic rings for receptor binding. nih.gov A common pharmacophore hypothesis for certain biologically active benzimidazoles includes features such as one hydrogen bond acceptor, one hydrogen bond donor, and multiple aromatic/hydrophobic regions.
Table 1: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Structural Component | Potential Interaction |
| Hydrogen Bond Donor | 2-Amino group (-NH2) | Interaction with acceptor groups on a biological target |
| Hydrogen Bond Acceptor | Imidazole ring nitrogens | Interaction with donor groups on a biological target |
| Aromatic Ring | Benzimidazole scaffold | π-π stacking, hydrophobic interactions |
| Aromatic Ring | 2-Fluorobenzyl group | π-π stacking, hydrophobic interactions |
| Hydrophobic Group | Benzyl moiety | Hydrophobic interactions |
In Silico Pharmacokinetic Profiling (ADME Prediction) for Research Design
The evaluation of pharmacokinetic properties through computational models is a vital step in early-stage drug discovery, helping to predict a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmdpi.com These in silico predictions for this compound and its analogs are instrumental in guiding further research and compound optimization.
Various computational tools and servers are available to predict the ADME properties of novel chemical entities. nih.govmdpi.com For benzimidazole derivatives, these predictions often focus on parameters that align with established guidelines for drug-likeness, such as Lipinski's Rule of Five. These rules suggest that orally active drugs generally have a molecular weight under 500 g/mol , a logP (a measure of lipophilicity) value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.
In silico ADME predictions for compounds structurally related to this compound suggest that this class of molecules generally exhibits good oral bioavailability. researchgate.netresearchgate.net The predicted properties often indicate high gastrointestinal absorption and the potential to cross cellular membranes. However, specific substitutions on the benzimidazole core and the benzyl ring can significantly influence these parameters.
Metabolic stability is another critical aspect of the ADME profile. Benzimidazole derivatives are known to be metabolized by cytochrome P450 (CYP) enzymes. In silico models can predict which specific CYP isozymes are likely to be involved in the metabolism of this compound, providing insights into its potential metabolic pathways and drug-drug interaction liabilities.
Table 2: Predicted ADME Properties for this compound (Illustrative)
| ADME Parameter | Predicted Value/Characteristic | Implication for Research Design |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Favorable for potential oral administration. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Varies based on specific substitutions | Further investigation needed if CNS activity is desired. |
| Plasma Protein Binding | Moderate to High | Influences the free fraction of the compound available for therapeutic effect. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific CYP isozymes | Warrants experimental investigation to assess drug-drug interaction potential. |
| Excretion | ||
| Route of Elimination | Primarily hepatic | Suggests that liver function could impact clearance. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Generally compliant | Indicates good potential for oral bioavailability. |
It is important to note that these in silico predictions serve as a guide for further experimental validation. The actual pharmacokinetic behavior of this compound must be confirmed through in vitro and in vivo studies.
Biological Activity and Mechanistic Studies Pre Clinical and in Vitro Investigations
Enzyme Inhibition Studies and Mechanistic Elucidation
Despite the broad interest in benzimidazole (B57391) derivatives as pharmacologically active agents, specific experimental data, such as IC50 values or detailed mechanistic insights for 1-(2-Fluorobenzyl)-1H-benzoimidazol-2-ylamine, remains unpublished in the accessible scientific domain. The following sections reflect the absence of specific findings for this particular compound.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
There is currently no available scientific literature detailing the in vitro inhibitory activity of this compound against the Dipeptidyl Peptidase-4 (DPP-4) enzyme. Consequently, data regarding its potency (IC50 values) and mechanism of inhibition are not available.
Cholinesterase (AChE, BChE) Inhibition
No research studies have been found that evaluate the potential of this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Therefore, its efficacy and selectivity as a cholinesterase inhibitor are unknown.
α-Glucosidase and Urease Inhibition
The scientific literature lacks any reports on the investigation of this compound as an inhibitor of either α-glucosidase or urease. As such, no data on its inhibitory concentration or mode of action for these enzymes has been published.
Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1) Inhibition
There are no published studies that assess the inhibitory effect of this compound on the enzyme Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1). Its potential as an anti-mycobacterial agent through this mechanism has not been explored.
Tyrosine Kinase Inhibition (e.g., BCR-ABL)
The activity of this compound against tyrosine kinases, such as the BCR-ABL fusion protein, has not been reported in the scientific literature. Therefore, its potential as a tyrosine kinase inhibitor remains uncharacterized.
Inflammasome Pathway Modulation (e.g., NLRP3)
No studies have been published that investigate the modulatory effects of this compound on the NLRP3 inflammasome pathway. Its potential to influence this key component of the innate immune system is currently unknown.
Other Relevant Enzyme Targets
While the primary focus of research on this compound and related compounds has been on receptor binding, preclinical studies on analogous imidazoline (B1206853) I2 receptor ligands have indicated effects on enzymatic pathways, particularly those related to inflammation. In cultures of murine primary astrocytes and microglia, treatment with a potent imidazoline I2 receptor ligand led to a significant reduction in cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), confirming a marked anti-inflammatory effect. bioworld.com This suggests that downstream signaling from its primary receptor targets may modulate the activity of key inflammatory enzymes.
Receptor Binding and Modulation Studies
This compound belongs to a class of compounds recognized for their interaction with imidazoline receptors (IR). The imidazoline I2 receptor (I2-IR) subtype, in particular, has been validated as a therapeutic target for conditions such as chronic pain and neurodegenerative diseases. researchgate.net Ligands targeting the I2-IR have demonstrated significant analgesic and neuroprotective properties in preclinical models. nih.govub.edu
Research into novel, potent imidazoline I2 receptor ligands has identified compounds with high affinity. For instance, a structurally related compound was found to have a high affinity for the I2-IR with a Ki value of 1.05 nM. bioworld.com Such compounds have shown neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced damage in human dopaminergic SH-SY5Y cell lines and have demonstrated analgesic effects in capsaicin-induced mechanical hypersensitivity mouse models. bioworld.com The activity of these ligands is often evaluated by their ability to induce hypothermia, an effect specifically mediated by I2 receptors. bioworld.comnih.gov A selective I2 receptor ligand, CR4056, has advanced to Phase II clinical trials for the treatment of chronic inflammatory pain, highlighting the therapeutic potential of targeting this receptor. researchgate.netnih.gov
Table 1: Binding Affinity of a Potent Analogous Imidazoline I2 Receptor Ligand This table presents data for a closely related potent compound to illustrate the high-affinity binding characteristic of this chemical class.
| Compound | Receptor Target | Binding Affinity (Ki) |
| Analogous Imidazoline Ligand bioworld.com | Imidazoline I2 Receptor | 1.05 nM |
The γ-aminobutyric acid type A (GABAA) receptors are crucial inhibitory neurotransmitter receptors in the central nervous system and a key target for treating anxiety, depression, and cognitive disorders. nih.gov Dysregulation of GABAergic neurotransmission is associated with several psychiatric conditions. nih.gov Selective modulation of different GABAA receptor subtypes (e.g., those containing α1, α2, α3, or α5 subunits) is a major goal in modern pharmacology to achieve therapeutic benefits while minimizing side effects like sedation. nih.govresearchgate.net
While the benzimidazole scaffold is a component of various centrally active agents, specific radioligand binding assay data detailing the affinity of this compound for various GABAA receptor subtypes is not extensively documented in the available literature. Further investigation would be required to characterize its potential modulatory effects at the benzodiazepine (B76468) site or other allosteric sites on the GABAA receptor complex.
The vasopressin receptor family, including the type 2 vasopressin receptor (V2R), plays a critical role in physiological processes such as water homeostasis. nih.gov The V2R is a well-established therapeutic target for diseases like diabetes insipidus and hyponatremia. nih.gov Despite its importance, its pharmacopeia remains limited. nih.gov Currently, there is no published research in the provided sources that specifically investigates or establishes any direct binding or functional interaction between this compound and any of the vasopressin receptor subtypes.
Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular proteins involved in a wide range of cellular functions and are considered therapeutic targets for neurological disorders and cancer. nih.govnih.gov The σ2 receptor, identified as the transmembrane protein TMEM97, is particularly overexpressed in proliferating tumor cells. nih.govresearchgate.net
Compounds featuring a benzimidazolone core, which is structurally related to the benzimidazole of this compound, have been synthesized and evaluated for their affinity towards sigma receptors. nih.govnih.gov These studies have yielded ligands with very high affinity and selectivity for the σ2 receptor. Several benzimidazolone derivatives displayed high affinity for the σ2 receptor with Ki values in the low nanomolar range and demonstrated significant selectivity over the σ1 receptor. nih.gov This line of research supports the potential for benzimidazole-containing structures to interact potently with the σ2 receptor.
Table 2: Sigma Receptor Binding Affinities for Related Benzimidazolone Derivatives This table shows the binding profile for a series of structurally related compounds, highlighting the potential of this scaffold to target the Sigma-2 receptor with high affinity.
| Compound Class | Receptor Target | Binding Affinity Range (Ki) | Selectivity (σ1/σ2) |
| Benzimidazolone Derivatives nih.gov | Sigma-2 (σ2) Receptor | 0.66 – 68.5 nM | 5.8 – 1139 |
| Benzimidazolone Derivatives nih.gov | Sigma-1 (σ1) Receptor | Varied | - |
The exploration of novel receptor targets for this compound is an ongoing area of pharmacological interest. While its activity at the imidazoline I2 and potentially the sigma-2 receptors is supported by research on analogous structures, its broader off-target profile remains to be fully elucidated. The benzimidazole scaffold is considered a "privileged" structure in medicinal chemistry, known for its ability to interact with a wide array of biological targets. nih.gov Future screening against comprehensive panels of receptors, ion channels, and transporters could reveal previously unidentified interactions, potentially opening new avenues for therapeutic applications.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the compound This compound to generate a detailed article that adheres to the requested outline.
Extensive searches for preclinical and in vitro investigations into the specific antimicrobial efficacy and mechanisms of action for this particular compound did not yield the detailed research findings required for the following sections:
Antimicrobial Efficacy and Mechanisms of Action (MoA)
Investigation of Cellular Targets and Pathways (e.g., cell wall synthesis inhibition, DNA interaction)
While the broader class of benzimidazole derivatives has been extensively studied for various antimicrobial properties, the specific data for "this compound" is not available in the public domain. nih.govresearchgate.netlew.ronih.gov Therefore, creating a scientifically accurate and thorough article that strictly focuses on this compound as instructed is not possible at this time.
Antioxidant Activity and Free Radical Scavenging Mechanisms
No specific data is available from the searched literature regarding the evaluation of this compound in DPPH, LPO, EROD, or other standard in vitro antioxidant assays.
There is no specific information detailing the role of this compound in the modulation of oxidative stress.
Anticancer and Antiproliferative Research (In Vitro Models and Mechanistic Studies)
No studies were found that reported the cytotoxic or antiproliferative effects of this compound on the K562S, K562R, MCF-7, or A549 cancer cell lines.
The mechanism of action, specifically concerning the induction of apoptosis by this compound, has not been described in the available literature.
There is no available research on the effects of this compound on drug resistance pathways, such as the modulation of P-glycoprotein activity.
Due to the absence of specific research findings for this compound, the requested data tables and detailed discussions for each subsection cannot be provided.
Impact on Cell Cycle Progression
While direct studies on the impact of this compound on cell cycle progression are not extensively documented in publicly available literature, research into the broader class of benzimidazole derivatives has consistently demonstrated significant effects on cell cycle regulation, particularly in cancer cell lines. A common finding is the induction of cell cycle arrest, predominantly at the G2/M phase. nih.govnih.govnih.govescholarship.orgresearchgate.net
This G2/M arrest is a crucial mechanism in preventing the proliferation of abnormally dividing cells. researchgate.net For instance, studies on other benzimidazole compounds, such as flubendazole, mebendazole, and fenbendazole, have shown a dose-dependent arrest of glioblastoma cells in the G2/M phase. This effect is often mediated through pathways involving key cell cycle regulatory proteins like p53 and cyclin B1. nih.govnih.gov The upregulation of tumor suppressor proteins and the downregulation of cyclins essential for mitotic entry are frequently observed mechanisms. nih.gov
Some benzimidazole derivatives have also been reported to induce cell cycle arrest at other phases, such as the G1 or S phase, indicating that the specific molecular structure of the compound can influence its precise biological activity. iiarjournals.orgbiotech-asia.org For example, one study on a novel benzimidazole derivative, CCL299, reported an arrest in the G1 phase of the cell cycle in certain cancer cell lines. iiarjournals.org The ability of these compounds to interfere with microtubule dynamics is another mechanism that can contribute to mitotic arrest and subsequent apoptosis. nih.gov
Although specific data for this compound is not available, the consistent findings of cell cycle modulation by other benzimidazole derivatives suggest that this compound may also possess the potential to influence cell cycle progression. Further in vitro investigations are necessary to elucidate the specific effects of this compound on the cell cycle of various cell types.
Anti-inflammatory Mechanisms
Pre-clinical and in vitro investigations have begun to shed light on the anti-inflammatory mechanisms of a novel fluorophenyl benzimidazole (FPD), a compound closely related to or identical to this compound. These studies suggest that its anti-inflammatory properties are multifaceted, involving the modulation of cytokine production and the regulation of gene expression related to inflammation. researchgate.netnih.gov
A key study investigating the effects of this fluorophenyl benzimidazole in a hypertensive rat model induced by L-NAME (a nitric oxide synthase inhibitor) demonstrated its ability to restore the balance of pro- and anti-inflammatory cytokines. researchgate.netnih.gov Chronic inflammation is a known contributor to the pathogenesis of hypertension, and this study provides evidence for the compound's potential to mitigate this inflammatory response. researchgate.netnih.gov
Furthermore, the research indicated that treatment with the fluorophenyl benzimidazole derivative led to a dose-dependent restoration of the mRNA expression profiles of genes associated with inflammation, vascular tone, and remodeling. researchgate.netnih.gov This suggests that the compound's anti-inflammatory action may be, at least in part, at the transcriptional level, influencing the production of key inflammatory mediators. The specific cytokines and genes modulated were not detailed in the available abstracts, highlighting the need for further research to fully characterize these effects.
The broader class of benzimidazole derivatives has been recognized for its anti-inflammatory potential. nih.gov Mechanisms of action for various benzimidazole compounds include the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govmdpi.com The anti-inflammatory effects of some benzimidazoles are also attributed to their antioxidant properties, which can help to mitigate the oxidative stress that often accompanies and exacerbates inflammatory conditions. researchgate.netmdpi.com
While the precise molecular targets and signaling pathways involved in the anti-inflammatory activity of this compound are still under investigation, the existing pre-clinical data provides a strong rationale for its further development as a potential anti-inflammatory agent.
Table 1: Investigated Biological Activities of Fluorophenyl Benzimidazole (FPD)
| Biological Activity | Model System | Key Findings | Reference |
| Anti-inflammatory | L-NAME-induced hypertensive rats | Restoration of pro- and anti-inflammatory cytokine levels. | researchgate.netnih.gov |
| Gene Regulation | L-NAME-induced hypertensive rats | Dose-dependent restoration of mRNA expression of genes related to inflammation, vascular tone, and remodeling. | researchgate.netnih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Correlating Substituent Effects on Biological Activity
The substitution pattern on both the benzimidazole (B57391) ring system and the N-1 benzyl (B1604629) group plays a crucial role in modulating the biological activity of this class of compounds. Research on related 1-(substituted benzyl)-1H-benzoimidazol-2-ylamines indicates that the electronic and steric properties of substituents can significantly influence efficacy and target selectivity.
For instance, in a series of 1-benzylbenzimidazole derivatives, substitutions on the benzyl ring have been shown to impact antibacterial activity. While specific data for the 2-fluoro substitution is not extensively detailed in comparative tables, general trends suggest that the position of the halogen on the benzyl ring is a critical determinant of activity.
| Compound/Substituent | Modification | Observed Biological Activity Trend |
| 1-Benzyl-1H-benzoimidazol-2-ylamine | Unsubstituted benzyl | Baseline activity |
| 1-(Halobenzyl)-1H-benzoimidazol-2-ylamine | Halogen substitution on the benzyl ring | Activity is dependent on the position and nature of the halogen |
| 1-Benzyl-5-substituted-1H-benzoimidazol-2-ylamine | Substitution on the benzimidazole core | Can enhance or decrease activity depending on the substituent |
Identification of Key Pharmacophore Features for Target Engagement
Pharmacophore modeling of 2-aminobenzimidazole (B67599) derivatives consistently highlights the importance of several key features for effective target engagement. These models, while not specific to 1-(2-Fluorobenzyl)-1H-benzoimidazol-2-ylamine, provide a valuable framework for understanding its potential interactions.
The essential pharmacophoric features generally include:
A hydrogen bond donor: The 2-amino group is a critical hydrogen bond donor.
A hydrogen bond acceptor: The nitrogen atom at position 3 of the benzimidazole ring acts as a hydrogen bond acceptor.
An aromatic ring system: The fused benzene (B151609) ring of the benzimidazole core provides a hydrophobic interaction site.
A hydrophobic feature: The N-1-benzyl group contributes a significant hydrophobic interaction.
The spatial arrangement of these features is crucial for binding to various biological targets. The 2-fluorobenzyl group, in particular, contributes to a specific conformational preference that can influence how the molecule fits into a binding pocket.
Influence of Fluorine Substitution on Activity and Selectivity
The incorporation of a fluorine atom, as seen in the 2-fluorobenzyl moiety of the title compound, is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity. The high electronegativity and relatively small size of fluorine can lead to several effects. nih.gov
The introduction of a fluorine atom onto the benzyl ring can:
Alter Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and access its target.
Influence pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, affecting the ionization state of the molecule at physiological pH.
Introduce Novel Interactions: The fluorine atom can participate in hydrogen bonds and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.
Block Metabolism: The carbon-fluorine bond is very stable, and its introduction can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound.
Studies on fluorinated benzimidazoles have shown that the position of the fluorine substituent is critical in determining its impact on activity. For example, in some series of 2-(fluorophenyl)-benzimidazole derivatives, meta-fluoro substitution was found to be crucial for antibacterial activity against certain strains. nih.gov While this is a different substitution pattern, it underscores the importance of the fluorine atom's location.
Bioisosteric Replacements and Their Impact on Activity and Selectivity
Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. In the context of this compound, several bioisosteric replacements could be considered to probe the SAR.
Table of Potential Bioisosteric Replacements:
| Original Group | Potential Bioisostere(s) | Rationale for Replacement | Potential Impact |
| 2-Amino (-NH2) | -OH, -SH, -CH3 | To investigate the necessity of the hydrogen bond donating and basic character of the amino group. | Likely to significantly alter or abolish activity, highlighting the importance of the amino group. |
| Benzyl group | Pyridylmethyl, Thienylmethyl | To explore the effect of replacing the phenyl ring with a heteroaromatic ring on activity and target interaction. | May alter electronic properties and introduce new hydrogen bonding possibilities, potentially affecting selectivity. |
| 2-Fluoro substituent | -Cl, -Br, -CH3, -CF3 | To probe the effect of different electronic and steric properties at the ortho position of the benzyl ring. | Could modulate binding affinity and selectivity by altering the conformational preferences and electronic interactions of the benzyl group. |
Prodrug Design and in Vitro / in Vivo Pre Clinical Evaluation Excluding Human Clinical Data
Strategies for Prodrug Development for Enhanced Pre-clinical Performance
No specific prodrug strategies aimed at improving the solubility of 1-(2-Fluorobenzyl)-1H-benzoimidazol-2-ylamine for biological assays or in vivo animal studies have been reported in the available literature. General approaches often involve the addition of polar functional groups, such as phosphates, amino acids, or polyethylene (B3416737) glycol (PEG), to a parent molecule to enhance its aqueous solubility. These modifications are designed to be cleaved in a biological system to release the active parent drug. However, no such derivatives of this compound have been described.
There is no available information on the development of target-directed delivery systems for this compound in animal models. This advanced prodrug approach typically involves conjugating the parent drug to a ligand that specifically recognizes and binds to a receptor or antigen expressed on target cells or tissues, thereby concentrating the drug at the site of action and minimizing systemic exposure.
Enzymatic and Chemical Conversion Kinetics in Biological Matrices (In Vitro / Ex Vivo)
No data on the enzymatic or chemical conversion kinetics of any potential prodrugs of this compound in biological matrices such as plasma, serum, or tissue homogenates have been published. Such studies are crucial for confirming that a prodrug can be efficiently and predictably converted to its active form under physiological conditions.
Pharmacokinetic Characterization in Pre-clinical Animal Models (Absorption, Distribution, Metabolism, Excretion - Excluding Toxicity Profiles)
The preclinical pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of any prodrug of this compound in animal models has not been documented in the public domain. Pharmacokinetic studies are essential to understand how a prodrug and the released active compound behave in a living organism, providing critical information on bioavailability, tissue distribution, metabolic pathways, and routes of elimination.
Future Research Directions and Translational Perspectives Pre Clinical
Exploration of Novel Biological Targets
While the broader 2-aminobenzimidazole (B67599) class has been investigated for various activities, the specific biological targets of 1-(2-Fluorobenzyl)-1H-benzoimidazol-2-ylamine are not fully elucidated. Future research should focus on identifying and validating novel molecular targets to expand its therapeutic applicability.
Kinase Inhibition: Many benzimidazole (B57391) derivatives are known to be kinase inhibitors. Comprehensive screening against a panel of human kinases could identify novel targets relevant to oncology, inflammation, or neurological disorders.
G-Protein Coupled Receptors (GPCRs): As a versatile scaffold, benzimidazoles can be tailored to interact with various GPCRs. nih.gov Investigating the interaction of this compound with different GPCR families could reveal unexpected activities.
Enzyme Inhibition: Beyond kinases, the compound could be evaluated as an inhibitor of other enzyme classes, such as histone deacetylases (HDACs) or dihydrofolate reductase, which are known targets for other benzimidazole derivatives. nih.govnih.gov
Antimicrobial Mechanisms: The 2-aminobenzimidazole scaffold has been shown to potentiate the activity of antibiotics against Gram-negative bacteria, possibly by interacting with lipopolysaccharide (LPS). nih.gov Further studies could explore its potential as an adjuvant therapy by pinpointing specific interactions within the bacterial cell envelope.
Development of Advanced Synthetic Methodologies
Efficient and innovative synthesis methods are crucial for generating diverse libraries of analogues for structure-activity relationship (SAR) studies. While traditional methods for benzimidazole synthesis, such as the condensation of o-phenylenediamines with various reagents, are well-established, future efforts could focus on more advanced and sustainable approaches. nih.govconnectjournals.com
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of benzimidazole derivatives. connectjournals.comrsc.org Applying this to the N-alkylation and further modification of the 2-amino group could accelerate the generation of new compounds.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reproducibility. Developing a flow-based synthesis for this compound and its derivatives would be a significant step towards efficient production.
Green Chemistry Approaches: Employing environmentally benign solvents and catalysts can make the synthesis more sustainable. nih.gov Research into one-pot reactions or tandem processes that reduce the number of synthetic steps and waste generated is highly desirable. mdpi.com
| Synthetic Method | Key Advantages | Potential Application |
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields | Rapid generation of analogue libraries |
| Flow Chemistry | Improved safety, scalability, reproducibility | Efficient and controlled large-scale production |
| Green Chemistry | Environmentally friendly, reduced waste | Sustainable synthesis protocols |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. bpasjournals.com These computational tools can be applied to the this compound scaffold to rationally design next-generation compounds with improved properties. nih.govresearchgate.net
Predictive Modeling: AI/ML algorithms can be trained on existing data from benzimidazole derivatives to build models that predict biological activity, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. researchgate.nethelixr.com This allows for the in silico screening of virtual compounds, prioritizing the most promising candidates for synthesis.
De Novo Design: Generative AI models can design entirely new molecules based on the 2-aminobenzimidazole scaffold. helixr.com These models can be programmed to optimize for specific properties, such as high potency against a target and low predicted toxicity, leading to the discovery of novel and effective drug candidates.
Target Identification: AI can analyze large biological datasets to identify potential new targets for which a this compound-based ligand might be suitable, thus broadening the scope of its therapeutic applications. helixr.com
Applications as Chemical Biology Probes and Tool Compounds
Beyond direct therapeutic use, derivatives of this compound can be developed as chemical probes to study biological processes. These tool compounds are invaluable for target validation and understanding disease mechanisms.
Fluorescent Probes: By attaching a fluorophore to the benzimidazole core, it is possible to create probes for visualizing biological targets or ions within cells. For instance, other benzimidazole-based structures have been successfully synthesized as fluorescent probes for detecting specific metal ions like Co2+. nih.gov
Biotinylated or Tagged Derivatives: The synthesis of derivatives containing affinity tags (like biotin) would enable pull-down assays to identify the binding partners and cellular targets of the parent compound.
Photoaffinity Labels: Incorporating a photoreactive group would allow for the creation of photoaffinity probes. Upon photoactivation, these probes form a covalent bond with their biological target, enabling unambiguous target identification and mapping of the binding site.
Potential for Derivatization into Multi-Target Ligands
The concept of polypharmacology, where a single drug acts on multiple targets, is an increasingly attractive strategy for treating complex multifactorial diseases like cancer and inflammatory conditions. nih.govresearchgate.net The benzimidazole nucleus is considered an ideal privileged scaffold for designing such multi-target ligands due to its ability to be readily substituted to modulate diverse receptors and enzymes. nih.govresearchgate.net
Q & A
Basic: How can the synthesis of 1-(2-Fluorobenzyl)-1H-benzoimidazol-2-ylamine be optimized for high yield and purity?
Methodological Answer:
The synthesis typically involves alkylation or cyclization reactions. For example:
- Step 1: React 2-aminobenzimidazole with 2-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours .
- Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity .
- Key Parameters: Control reaction temperature, stoichiometry (1:1.2 molar ratio of amine to alkylating agent), and inert atmosphere (N₂) to minimize side reactions .
Basic: What analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify substitution patterns (e.g., fluorobenzyl group at N1, amine at C2) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns (UV detection at 254 nm) with acetonitrile/water mobile phases to assess purity (>98%) .
- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 256.1) .
Advanced: How to design enzyme inhibition assays to evaluate its inhibitory potential?
Methodological Answer:
- Target Selection: Focus on enzymes with imidazole-binding pockets (e.g., cytochrome P450, kinases) .
- Assay Protocol:
- Prepare enzyme solution in buffer (pH 7.4) and pre-incubate with compound (0.1–100 μM).
- Add substrate and measure activity via spectrophotometry (e.g., NADPH depletion for oxidoreductases).
- Calculate IC₅₀ using non-linear regression (GraphPad Prism) .
- Controls: Include positive inhibitors (e.g., ketoconazole for CYP3A4) and DMSO vehicle controls .
Advanced: What strategies are used to investigate its antimicrobial mechanism of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase) .
- Time-Kill Assays: Expose S. aureus or E. coli to 2× MIC and quantify CFU/mL over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
- Resistance Studies: Serial passage bacteria in sub-inhibitory concentrations to monitor resistance development .
Advanced: How to evaluate its stability under physiological and storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Heat samples from 25–300°C (10°C/min) to assess thermal degradation .
- Forced Degradation: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via HPLC .
- Long-Term Storage: Store at −20°C in amber vials under argon; assess stability monthly for 12 months .
Advanced: How to conduct structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Modifications: Synthesize analogs with substituents at the fluorobenzyl (e.g., Cl, CH₃) or benzimidazole (e.g., NO₂, CF₃) positions .
- Biological Testing: Compare IC₅₀ values against a panel of enzymes/cell lines. Use ANOVA to identify statistically significant activity trends .
- Computational Modeling: Generate QSAR models (e.g., CoMFA) correlating electronic (Hammett σ) and steric parameters with activity .
Basic: How to identify and quantify impurities in synthesized batches?
Methodological Answer:
- HPLC-MS/MS: Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) coupled with tandem MS to detect impurities at ppm levels .
- Reference Standards: Co-inject known impurities (e.g., des-fluoro byproduct) for retention time matching .
Basic: What methods determine solubility and guide formulation development?
Methodological Answer:
- Shake-Flask Method: Saturate compound in buffers (pH 1.2–7.4) and quantify via UV-Vis spectroscopy .
- Co-Solvency Studies: Test solubility in PEG-400, propylene glycol, or cyclodextrin complexes for parenteral formulations .
Advanced: How to study metabolic pathways using in vitro models?
Methodological Answer:
- Liver Microsomes: Incubate compound (10 μM) with human liver microsomes (1 mg/mL) and NADPH. Quench at 0, 15, 30, 60 minutes. Identify metabolites via UPLC-QTOF .
- CYP Inhibition Screening: Use fluorogenic probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to assess CYP isoform-specific inhibition .
Advanced: How to evaluate synergistic effects with other therapeutics?
Methodological Answer:
- Checkerboard Assay: Combine with antibiotics (e.g., ciprofloxacin) in 2D concentration grids. Calculate fractional inhibitory concentration (FIC) indices .
- Mechanistic Studies: Perform transcriptomics (RNA-seq) on treated bacterial biofilms to identify pathway synergies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
